Cas no 87-85-4 (Hexamethylbenzene)

To human bodyHarmfulAn organic benzene series compound.Usually, it is colorless flake crystal.The melting point is165.5℃,Boiling point is265℃,relative density1.0630(25/4℃)Soluble in ethanol and benzene,Soluble in ether\Acetone and acetic acid,Insoluble in water.

Hexamethylbenzene structure
Hexamethylbenzene structure
Hexamethylbenzene
87-85-4
C12H18
162.271323680878
MFCD00008523
81739
6908

Hexamethylbenzene Properties

Names and Identifiers

    • Hexamethylbenzene
    • Mellitene
    • Hexamethylbenzene Zone Refined (number of passes:20)
    • Mellithene
    • Hexanmethylbenzene
    • hexamethyl-benzene
    • Benzene, hexamethyl-
    • 1,2,3,4,5,6-Hexamethylbenzene
    • Hexamethyl benzene
    • Hexamethylbenzol
    • YUWFEBAXEOLKSG-UHFFFAOYSA-N
    • J8SD5741V8
    • 1,2,3,4,5,6-Hexamethyl-benzene
    • Benzene, 1,2,3,4,5,6-hexamethyl-
    • Hexamethylbenzene, 98+%
    • hexamethylbenxene;
    • Hexamethylbenzene, 99%
    • BENZENE,HEXAMETHYL
    • KSC106O3T
    • NSC3838
    • hexamethylbenzene
    • 1,2,3,4,5,6-Hexamethylbenzene (ACI)
    • Benzene, hexamethyl- (8CI, 9CI)
    • NSC 3838
    • D87567
    • AKOS015842251
    • WLN: 1R B1 C1 D1 E1 F1
    • DTXSID3058957
    • H0410
    • EN300-139722
    • NSC-3838
    • AI3-03275
    • NS00039226
    • Hexamethylbenzene, purified by sublimation, >=99%
    • Q413592
    • FT-0627016
    • CHEBI:39001
    • MFCD00008523
    • 4342-40-9
    • 1,2,3,4,5,6-Hexamethylbenzene #
    • CHEMBL16347
    • 87-85-4
    • CS-0095851
    • SY012954
    • InChI=1/C12H18/c1-7-8(2)10(4)12(6)11(5)9(7)3/h1-6H
    • Z276588070
    • UNII-J8SD5741V8
    • A842388
    • AS-81609
    • H0087
    • EINECS 201-777-0
    • DA-18210
    • DTXCID0048555
    • Benzene, 1,2,3,4,5,6hexamethyl
    • benzene, hexamethyl
    • +Expand
    • MFCD00008523
    • YUWFEBAXEOLKSG-UHFFFAOYSA-N
    • 1S/C12H18/c1-7-8(2)10(4)12(6)11(5)9(7)3/h1-6H3
    • C1(C(C)=C(C)C(C)=C(C)C=1C)C
    • 1905834

Computed Properties

  • 162.140851g/mol
  • 0
  • 4.6
  • 0
  • 0
  • 0
  • 162.140851g/mol
  • 162.140851g/mol
  • 0Ų
  • 12
  • 91.6
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • nothing
  • 0

Experimental Properties

  • 6.31 (Octanol-Air partition coefficient)
  • 3.53700
  • 0.00000
  • 1.4842
  • Insoluble in water
  • 264 °C(lit.)
  • 165.0 to 168.0 deg-C
  • 265°C
  • Colorless flake crystals.
  • Soluble in ethanol and benzene, soluble in ether, acetone and acetic acid, insoluble in water.
  • 1,063 g/cm3

Hexamethylbenzene Security Information

  • DA3200000
  • 3
  • S24/25
  • NONH for all modes of transport
  • Yes

Hexamethylbenzene Customs Data

  • 2902909090
  • China Customs Code:

    2902909090

    Overview:

    2902909090. Other aromatic hydrocarbons. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:2.0%. general tariff:30.0%

    Declaration elements:

    Product Name, component content

    Summary:

    2902909090 other aromatic hydrocarbons.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:2.0%.General tariff:30.0%

Hexamethylbenzene Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003RDB-5g
Hexamethylbenzene
87-85-4 98%
5g
$64.00 2024-04-21
A2B Chem LLC
AB74639-250mg
Hexamethylbenzene
87-85-4 98%
250mg
$9.00 2024-04-19
Aaron
AR003RLN-250mg
Hexamethylbenzene
87-85-4 98%
250mg
$9.00
abcr
AB109880-1 g
Hexamethylbenzene, 99%; .
87-85-4 99%
1g
€15.60 2022-03-25
Ambeed
A475869-1g
Hexamethylbenzene
87-85-4 98%
1g
$24.0 2024-05-30
Enamine
EN300-139722-0.05g
hexamethylbenzene
87-85-4 95%
0.05g
$19.0
eNovation Chemicals LLC
D331031-100g
1,2,3,4,5,6-hexamethylbenzene
87-85-4 97%
100g
$1980 2022-09-11
TRC
H252325-1g
Hexamethylbenzene
87-85-4
1g
$ 85.00 2022-06-04
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A10294-1g
Hexamethylbenzene, 99+%
87-85-4 99+%
1g
¥403.00 2023-04-13
BAI LING WEI Technology Co., Ltd.
099647-1g
Hexamethylbenzene
87-85-4 98%
1g
¥ 418

Hexamethylbenzene Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium ,  Chromium chloride (CrCl3) Solvents: Methanol ;  4 h, 2 MPa, 280 °C
Reference
Insight into the solvent, temperature and time effects on the hydrogenolysis of hydrolyzed lignin
Shu, Riyang; Zhang, Qi; Ma, Longlong; Xu, Ying; Chen, Pengru; et al, Bioresource Technology, 2016, 221, 568-575

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Phosphorus pentachloride Solvents: Benzene
Reference
Alkyne cyclizations at reduced tantalum centers: synthesis and molecular structure of (η6-C6Me6)Ta(O-2,6-i-Pr2C6H3)2Cl
Bruck, M. A.; Copenhaver, A. S.; Wigley, D. E., Journal of the American Chemical Society, 1987, 109(21), 6525-7

Synthetic Circuit 3

Reaction Conditions
1.1 Catalysts: [1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene][N-[2,6… Solvents: Benzene-d6 ;  3 h, rt
Reference
Synthesis, Characterization, and Alkyne Trimerization Catalysis of a Heteroleptic Two-Coordinate FeI Complex
Lipschutz, Michael I.; Chantarojsiri, Teera; Dong, Yuyang; Tilley, T. Don, Journal of the American Chemical Society, 2015, 137(19), 6366-6372

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Magnesium Catalysts: Titanium, dichloro[3,8,14,19-tetrakis(1,1-dimethylethyl)-23,23-diphenyl-11H,17H-… Solvents: Toluene ,  Tetrahydrofuran ;  2 h, 75 °C
Reference
Synthesis, characterization, and alkyne cyclotrimerization chemistry of titanium complexes supported by calixarene-derived bis(aryloxide) ligation
Ladipo, Folami T.; Sarveswaran, Vallipuram; Kingston, Jesudoss V.; Huyck, Rebecca A.; Bylikin, Sergei Y.; et al, Journal of Organometallic Chemistry, 2004, 689(3), 502-514

Synthetic Circuit 5

Reaction Conditions
1.1 Catalysts: [(1,2,3,4,5,6-η)-1,3,5-Cycloheptatriene][(1,2,5,6-η)-1,5-cyclooctadiene]iron Solvents: Tetrahydrofuran
Reference
(η6-Cyclohepta-1,3,5-triene)(η4-cycloocta-1,5-diene)iron(0) complex as attractive precursor in catalysis
Breschi, Chiara; Piparo, Loris; Pertici, Paolo; Caporusso, Anna Maria; Vitulli, Giovanni, Journal of Organometallic Chemistry, 2000, 607(1-2), 57-63

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride
Reference
Synthesis and properties of polymethylbenzyl nitrites
Suzuki, Hitomi; Nakano, Kiyoshi; Mishina, Tadashi; Hanafusa, Terukiyo, Nippon Kagaku Kaishi, 1978, (7), 1049-52

Synthetic Circuit 7

Reaction Conditions
1.1 Catalysts: Indium chloride tetrahydrate Solvents: 1,2-Dichloroethane ;  8 h, 110 °C; cooled
Reference
InCl3·4H2O-catalyzed trioxane as a new methylating agent for multi-methylated aromatics affording hexamethyl benzene
Chen, Song-Jie; Hua, Ruimao, Letters in Organic Chemistry, 2010, 7(1), 61-63

Synthetic Circuit 8

Reaction Conditions
1.1 Catalysts: Tantalum, μ-chloropentachloro[μ-[(1,2,3,4-η)-1,2,3,4-tetraethyl-1,3-butadiene-1,… Solvents: Benzene-d6 ;  15 min, rt
Reference
Direct evidence for [4+2] cycloaddition mechanism of alkynes to tantalacyclopentadiene on dinuclear tantalum complexes as a model of alkyne cyclotrimerization
Yamamoto, Keishi; Tsurugi, Hayato; Mashima, Kazushi, Chemistry - A European Journal, 2015, 21(32), 11369-11377

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Sodium amalgam Solvents: Water ;  heated
Reference
Isomerizations of carbanions. II. Rearrangements of benzyltrimethylammonium ion and related quaternary ammonium ions by sodium amide involving migration into the ring
Kantor, Simon W.; Hauser, Charles R., Journal of the American Chemical Society, 1951, 73, 4122-31

Synthetic Circuit 10

Reaction Conditions
1.1 Catalysts: Silane, (11-azidoundecyl)trimethoxy-, homopolymer (trimethylsilyl-terminated, reaction product with tri-2-pyridylphosphine and palladium (II) chloride followed by hydrolysis) Solvents: Chloroform
Reference
Immobilization of homogeneous palladium(II) complex catalysts on novel polysiloxanes with controllable solubility: important implications for the study of heterogeneous catalysis on silica surfaces
Fu, Yaw-Shyan; Yu, Shuchun J., Angewandte Chemie, 2001, 40(2), 437-440

Synthetic Circuit 11

Reaction Conditions
1.1 Catalysts: 2-Iodophenol ,  Indium trichloride Solvents: Chlorobenzene ;  24 h, reflux
Reference
Regioselective Synthesis of 1,3,5-Substituted Benzenes via the InCl3/2-Iodophenol-Catalyzed Cyclotrimerization of Alkynes
Xu, Yan-li; Pan, Ying-ming; Wu, Qiang; Wang, Heng-shan; Liu, Pei-zhen, Journal of Organic Chemistry, 2011, 76(20), 8472-8476

Synthetic Circuit 12

Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid monohydrate ;  3 h, 60 °C; 21 h, 140 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
Reference
An efficient approach to the cyclotrimerisation of alkynes: solvent-free synthesis of 1,3,5-trisubstituted benzenes using p-toluenesulfonic acid monohydrate
Gao, Qi; Bao, Fang-Ping; Feng, Xiao-Jing; Pan, Ying-Ming; Wang, Heng-Shan; et al, ARKIVOC (Gainesville, 2013, (3), 49-60

Synthetic Circuit 13

Reaction Conditions
1.1 Catalysts: Tantalum chloride sulfide (TaCl3S), (T-4)- Solvents: Toluene ;  3 h, 20 °C
Reference
Reactions of vanadium(V) and tantalum(V) complexes with kinetically stabilized phosphaalkynes. A simple synthesis of 1,3,4-thia- and 1,3,4-selenadiphospholes
Peters, Christoph; Fischbeck, Uwe; Tabellion, Frank; Regitz, Manfred; Preuss, Fritz, Zeitschrift fuer Naturforschung, 2003, 58(1), 44-51

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Titanium ,  Zirconium Solvents: Tetrahydrofuran ,  1,2-Dimethoxyethane
Reference
Cyclotrimerization of alkynes by activated metal catalyst
Choi, Kyu Sang; Park, Moon Kyeu; Han, Byung Hee, Bulletin of the Korean Chemical Society, 1998, 19(11), 1257-1261

Synthetic Circuit 15

Reaction Conditions
Reference
Ethoxycarbonylmethylthiomethylation of aromatic compounds by Friedel-Crafts reaction with ethyl α-(chloromethylthio)acetate
Tamura, Yasumitsu; Tsugoshi, Teruhisa; Annoura, Hirokazu; Ishibashi, Hiroyuki, Synthesis, 1984, (4), 326-7

Synthetic Circuit 16

Reaction Conditions
1.1 Catalysts: (SP-4-1)-[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-yliden… Solvents: Diethyl ether ,  1,4-Dioxane ;  24 h, rt
Reference
Low temperature Kumada-Corriu cross-coupling of polychlorinated acene derivatives and a synthesis of sterically demanding acenes
Yagodkin, Elisey; Douglas, Christopher J., Tetrahedron Letters, 2010, 51(23), 3037-3040

Synthetic Circuit 17

Reaction Conditions
1.1 Catalysts: Alumina ,  Silica
Reference
Preparation of hexamethylbenzene
, Japan, , ,

Synthetic Circuit 18

Reaction Conditions
1.1 Catalysts: Butyllithium ,  Titanium isopropoxide Solvents: Tetrahydrofuran ,  Hexane ;  1 min, 0 °C; 5 min, 0 °C
1.2 0 °C; 15 min, 100 °C; cooled
1.3 Reagents: Hydrochloric acid Solvents: Water ;  15 min, rt
Reference
Can the Ti(OiPr)4/nBuLi combination of reagents function as a catalyst for [2+2+2] alkyne cyclotrimerisation reactions?
Siemiaszko, Gabriela; Six, Yvan, New Journal of Chemistry, 2018, 42(24), 20219-20226

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Aluminum oxide (Al4O6) Solvents: Methanol
Reference
Hexamethylbenzene
Cullinane, N. M.; Chard, S. J.; Dawkins, C. W. C., Organic Syntheses, 1955, 35, 73-4

Synthetic Circuit 20

Reaction Conditions
1.1 Catalysts: Molybdenum, bis[(1,2,3,4,5,6-η)-2,6-dimethylpyridine]- Solvents: Acetonitrile
Reference
Synthesis and reactions of [Mo(2,6-lutidine)(η-allyl)] derivatives
Mehnert, Christian P.; Chernega, Alexander N.; Green, Malcolm L. H., Journal of Organometallic Chemistry, 1996, 513(1-2), 247-253

Synthetic Circuit 21

Reaction Conditions
1.1 Reagents: Magnesium ,  Nickel bromide Solvents: Tetrahydrofuran
Reference
Cyclotrimerization of alkynes catalyzed by nickel complexes formed in situ
Alphonse, P.; Moyen, F.; Mazerolles, P., Journal of Organometallic Chemistry, 1988, 345(1-2), 209-16

Synthetic Circuit 22

Reaction Conditions
1.1 Catalysts: Di-μ-chlorotetrakis(η2-ethene)dirhodium Solvents: 1,2-Dichloroethane ;  3 h, 80 °C
Reference
Catalytic and Stoichiometric Reactions of the Parent Olefin Rhodium(I) Complex with Alkynes
Kolos, Andrey V.; Nelyubina, Yulia V.; Perekalin, Dmitry S., Organometallics, 2022, 41(21), 3038-3043

Synthetic Circuit 23

Reaction Conditions
1.1 Catalysts: Tris(pentafluorophenyl)borane Solvents: Dichloromethane ;  10 min, rt
1.2 Reagents: Butylsilane ;  6 - 20 h, rt
Reference
A novel reduction of polycarboxylic acids into their corresponding alkanes using n-butylsilane or diethylsilane as the reducing agent
Nimmagadda, Rama D.; McRae, Christopher, Tetrahedron Letters, 2006, 47(21), 3505-3508

Hexamethylbenzene Raw materials

Hexamethylbenzene Preparation Products

Hexamethylbenzene Suppliers

Hubei Baidu Chemistry Co.,Ltd.
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Recommended suppliers
Amadis Chemical Company Limited
(CAS:87-85-4)Hexamethylbenzene
A842388
99%/99%
25g/100g
242.0/799.0